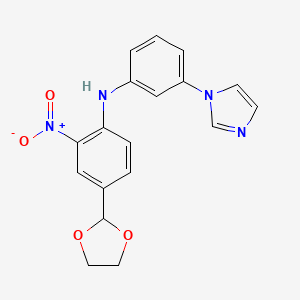
4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)aniline is a complex organic compound with a unique structure that includes a dioxolane ring, a nitro group, and an imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Imidazole Substitution: The imidazole moiety can be introduced through nucleophilic substitution reactions, where an imidazole derivative reacts with an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures and environmental considerations are crucial in industrial settings due to the use of hazardous reagents.
化学反应分析
Types of Reactions
4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Electrophilic Substitution: Halogens, nitrating agents, and sulfonating agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-(2-Dioxolanyl)-2-amino-n-(3-(1-imidazolyl)phenyl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Corresponding diol and other hydrolyzed products.
科学研究应用
4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The dioxolane ring may influence the compound’s solubility and stability.
相似化合物的比较
Similar Compounds
- 4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)benzimidazole
- 2-amino-4-(2-dioxolanyl)-n-(3-(1-imidazolyl)phenyl)aniline
Uniqueness
4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)aniline is unique due to its combination of a dioxolane ring, nitro group, and imidazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C18H16N4O4 |
|---|---|
分子量 |
352.3 g/mol |
IUPAC 名称 |
4-(1,3-dioxolan-2-yl)-N-(3-imidazol-1-ylphenyl)-2-nitroaniline |
InChI |
InChI=1S/C18H16N4O4/c23-22(24)17-10-13(18-25-8-9-26-18)4-5-16(17)20-14-2-1-3-15(11-14)21-7-6-19-12-21/h1-7,10-12,18,20H,8-9H2 |
InChI 键 |
AOMIMRQSIANOTI-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=CC(=C(C=C2)NC3=CC(=CC=C3)N4C=CN=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















